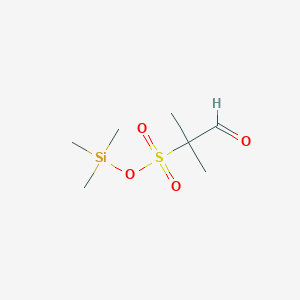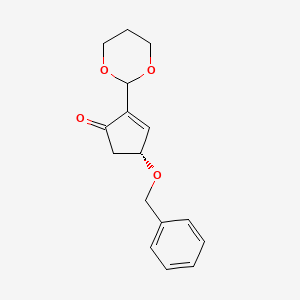
3,11-Dimethylpentacosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,11-Dimethylpentacosane is a hydrocarbon compound with the molecular formula C27H56. It is a type of dimethylalkane, specifically a dimethyl derivative of pentacosane. This compound is known for its role as a sex pheromone component in certain insect species, such as the greater wax moth, Galleria mellonella .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-dimethylpentacosane involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions typically require anhydrous conditions and a controlled temperature to prevent side reactions .
Industrial Production Methods
the principles of organic synthesis, such as the use of catalytic hydrogenation and distillation, can be applied to produce this compound in a laboratory setting .
Analyse Chemischer Reaktionen
Types of Reactions
3,11-Dimethylpentacosane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can produce alcohols, aldehydes, or carboxylic acids depending on the conditions.
Reduction: Although alkanes are generally resistant to reduction, specific conditions can lead to the formation of smaller hydrocarbons.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or heat.
Major Products
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Smaller hydrocarbons.
Substitution: Halogenated alkanes.
Wissenschaftliche Forschungsanwendungen
3,11-Dimethylpentacosane has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of hydrocarbons and their reactions.
Biology: Acts as a sex pheromone component in insects, aiding in the study of insect behavior and communication.
Medicine: Potential use in developing environmentally safe pest control methods by disrupting insect mating behaviors.
Industry: Limited industrial applications, primarily used in research settings.
Wirkmechanismus
The mechanism of action of 3,11-dimethylpentacosane as a sex pheromone involves its interaction with olfactory receptors in insects. The compound binds to specific receptors, triggering a behavioral response such as attraction or mating behavior. The molecular targets are primarily olfactory receptor neurons, and the pathways involved include signal transduction mechanisms that lead to the behavioral response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,11-Dimethylpentacosane: Another dimethyl derivative of pentacosane, also known for its role as a sex pheromone in insects.
3-Methylpentacosane: A monomethyl derivative with similar chemical properties but different biological activity.
3,11-Dimethylheptacosane: A longer-chain dimethylalkane with distinct physical and chemical properties.
Uniqueness
3,11-Dimethylpentacosane is unique due to its specific role in insect communication as a sex pheromone. Its structure allows it to interact with olfactory receptors in a way that triggers specific behavioral responses, making it a valuable compound for studying insect behavior and developing pest control methods .
Eigenschaften
| 76275-73-5 | |
Molekularformel |
C27H56 |
Molekulargewicht |
380.7 g/mol |
IUPAC-Name |
3,11-dimethylpentacosane |
InChI |
InChI=1S/C27H56/c1-5-7-8-9-10-11-12-13-14-15-17-21-24-27(4)25-22-19-16-18-20-23-26(3)6-2/h26-27H,5-25H2,1-4H3 |
InChI-Schlüssel |
NAGZGURRYTWJLN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C)CCCCCCCC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B14452581.png)
